N-Ethyl-N',N'-dimethyl-cyclohexane-1,2-diamine
Overview
Description
N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine is an organic compound with the molecular formula C10H22N2. It is a derivative of cyclohexane, featuring two amine groups attached to the cyclohexane ring. This compound is known for its applications as a ligand in various chemical reactions, particularly in the field of organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine typically involves the alkylation of cyclohexane-1,2-diamine. One common method is the reaction of cyclohexane-1,2-diamine with ethyl iodide and dimethyl sulfate under basic conditions. The reaction proceeds as follows:
- Cyclohexane-1,2-diamine is dissolved in an organic solvent such as dichloromethane.
- Ethyl iodide and dimethyl sulfate are added to the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and increase scalability .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Substituted amines and derivatives
Scientific Research Applications
N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalytic reactions, particularly in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can facilitate various catalytic reactions by stabilizing transition states and lowering activation energies. The compound’s molecular targets include metal centers in enzymes and catalytic systems, where it can modulate their activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethylcyclohexane-1,2-diamine: A similar compound with two methyl groups instead of an ethyl and a methyl group.
N,N-Dimethylethylenediamine: Another related compound with a different backbone structure.
1,2-Diaminocyclohexane: The parent compound without any alkyl substitutions.
Uniqueness
N-Ethyl-N’,N’-dimethyl-cyclohexane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it a valuable ligand in catalytic applications, offering different reactivity and selectivity compared to its analogs .
Properties
IUPAC Name |
1-N-ethyl-2-N,2-N-dimethylcyclohexane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-4-11-9-7-5-6-8-10(9)12(2)3/h9-11H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPRWGGPDFGRGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCCC1N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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